ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C8H10BrN3O4 and a molecular weight of 292.1 . It is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl acetate group attached to a pyrazole ring. The pyrazole ring is substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position .Scientific Research Applications
Synthesis and Chemical Applications
Synthetic Pathways and Heterocyclic Compounds
Research in synthetic chemistry often involves the development of novel pathways for creating complex molecules. A study by Abdelhamid and Afifi (2010) highlights the synthesis of thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety through reactions involving halo ketones or halo esters. These synthetic routes underscore the versatility of pyrazole derivatives in synthesizing heterocyclic compounds with potential biological activities (Abdelhamid & Afifi, 2010).
Antimicrobial Applications
Another study by Asif et al. (2021) delves into the antimicrobial properties of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives. By synthesizing derivatives of ethyl 2-(1H-pyrazol-1-yl)acetate and testing their antibacterial efficacy, the research contributes to the ongoing search for novel antimicrobial agents. This study exemplifies the role of pyrazole derivatives in developing compounds with potential therapeutic uses (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Mechanism of Action
Properties
IUPAC Name |
ethyl 2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O4/c1-3-16-6(13)4-11-5(2)7(9)8(10-11)12(14)15/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTZXCSOJKMYDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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